molecular formula C11H16N4O B8630817 N-[N-(2,6-Dimethylphenyl)-N'-methylcarbamimidoyl]urea CAS No. 62577-45-1

N-[N-(2,6-Dimethylphenyl)-N'-methylcarbamimidoyl]urea

Cat. No. B8630817
M. Wt: 220.27 g/mol
InChI Key: BMEUGBZUNGDEHW-UHFFFAOYSA-N
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Patent
US04115564

Procedure details

The free base is prepared by dissolving the above hydrochloride in 10% sodium hydroxide solution and extracting with ether. The ether is dried and evaporated to dryness to obtain 1-(2,6-dimethylphenyl-N'-methylamidino)urea.
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH:10][C:11]([NH:14][C:15]([NH2:17])=[O:16])=[N:12][CH3:13]>[OH-].[Na+]>[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[NH:10][C:11]([NH:14][C:15]([NH2:17])=[O:16])=[N:12][CH3:13] |f:0.1,2.3|

Inputs

Step One
Name
hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1=C(C(=CC=C1)C)NC(=NC)NC(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The free base is prepared
EXTRACTION
Type
EXTRACTION
Details
extracting with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NC(=NC)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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